5-Bromo-6-methylindolin-2-one
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Overview
Description
5-Bromo-6-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indolin-2-one structure.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-methylindolin-2-one are currently unknown. This compound is a derivative of indole , a molecule that is known to interact with a wide range of biological targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating gene expression . .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 226.07 , which suggests that it may be able to cross biological membranes.
Result of Action
Some indole derivatives have been shown to have antiproliferative effects on cancer cells
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that 5-Bromo-6-methylindolin-2-one interacts with are yet to be identified .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through similar binding interactions
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways , suggesting that this compound may also interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylindolin-2-one can be achieved through several methods. One common approach involves the bromination of 6-methylindolin-2-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and 2-methylacetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
5-Bromo-6-methylindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolin-2-one: Lacks the methyl group at the 6th position.
6-Methylindolin-2-one: Lacks the bromine atom at the 5th position.
5-Chloro-6-methylindolin-2-one: Contains a chlorine atom instead of bromine at the 5th position.
Uniqueness
5-Bromo-6-methylindolin-2-one is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
IUPAC Name |
5-bromo-6-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYGDAWPONZNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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